molecular formula C₇H₁₄O₇ B014538 glycero-manno-Heptose CAS No. 4305-74-2

glycero-manno-Heptose

Cat. No.: B014538
CAS No.: 4305-74-2
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-BIVRFLNRSA-N
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Mechanism of Action

Mode of Action

Glycero-Manno-Heptose interacts with its target, HepI, leading to the inhibition of HepI . This interaction directly leads to the modification of lipopolysaccharide (LPS) production in vivo . The compound’s mode of action suggests an alternative and novel mechanism of action of aminoglycosides in the inhibition of HepI .

Biochemical Pathways

This compound is involved in the ADP-L-glycero-β-D-manno-heptose and the GDP-6-deoxy-α-D-manno-heptose biosynthesis pathways . These pathways play important roles in constructing the lipopolysaccharide of Gram-negative bacteria . Blocking these pathways can lead to lethal effects or increased antibiotic susceptibility in pathogens .

Pharmacokinetics

The synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (hbp) from d-mannose has been described . This synthetic approach is notable for the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate at the C-1 position .

Result of Action

The result of this compound’s action is the inhibition of HepI, which directly leads to the modification of LPS production in vivo . This finding could change our understanding of how aminoglycoside antibiotics function, with interruption of LPS biosynthesis being an additional and important mechanism of aminoglycoside action .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of the cag pathogenicity island and carbon starvation regulator A (CsrA) can modulate the amounts of gene transcripts in the hldE gene cluster, which is involved in the biosynthesis of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycero-manno-Heptose typically involves the elongation of the carbon chain from a six-carbon sugar, such as mannose. One notable method includes the use of mannurono-2,6-lactone as a starting material, followed by substrate-controlled establishment of the C-6 configuration and nucleophilic introduction of phosphate at the C-1 position . Another approach involves the phosphorylation of unprotected heptose derivatives to produce heptose phosphates .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic biology and enzymatic synthesis have made it possible to produce this compound on a larger scale. The use of recombinant enzymes to catalyze the biosynthesis of heptose derivatives from simpler sugars is a promising approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Glycero-manno-Heptose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives, which are crucial intermediates in the biosynthesis of lipopolysaccharides .

Scientific Research Applications

Chemistry: In chemistry, glycero-manno-Heptose is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying carbohydrate chemistry and developing new synthetic methods .

Biology: In biological research, this compound is studied for its role in bacterial cell wall biosynthesis. It is a key component of lipopolysaccharides, which are essential for the structural integrity of Gram-negative bacteria .

Medicine: this compound and its derivatives are being explored for their potential as immune modulators. As PAMPs, they can activate innate immune responses, making them candidates for vaccine adjuvants and immunotherapies .

Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a precursor for the synthesis of antibiotics and other pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of lipopolysaccharides and its ability to act as a PAMP. Its derivatives, such as ADP-heptose, CDP-heptose, and UDP-heptose, share similar immune-modulating properties but differ in their specific molecular targets and pathways .

Properties

IUPAC Name

(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-BIVRFLNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195662
Record name glycero-manno-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4305-74-2
Record name glycero-manno-Heptose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name glycero-manno-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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